3-Isoxazolidinone, 5-methoxy-
CAS No.: 170012-85-8
Cat. No.: VC19096751
Molecular Formula: C4H7NO3
Molecular Weight: 117.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 170012-85-8 |
|---|---|
| Molecular Formula | C4H7NO3 |
| Molecular Weight | 117.10 g/mol |
| IUPAC Name | 5-methoxy-1,2-oxazolidin-3-one |
| Standard InChI | InChI=1S/C4H7NO3/c1-7-4-2-3(6)5-8-4/h4H,2H2,1H3,(H,5,6) |
| Standard InChI Key | SVANCIXQPULFNT-UHFFFAOYSA-N |
| Canonical SMILES | COC1CC(=O)NO1 |
Introduction
Structural Characterization and Nomenclature
Core Framework of Isoxazolidinones
Isoxazolidinones belong to the class of 1,2-oxazolidinones, featuring a five-membered ring composed of three carbon atoms, one oxygen atom, and one nitrogen atom. The numbering of the ring positions follows IUPAC conventions, with the ketone group typically occupying the 3-position (C3). In 5-methoxy-3-isoxazolidinone, the methoxy substituent is located at C5, while the carbonyl group resides at C3 (Figure 1) .
Comparative Analysis with Related Compounds
The structural similarity between 5-methoxy-3-isoxazolidinone and documented analogs such as 4,4-dimethylisoxazolidin-3-one (PubChem CID: 11566516) and 5-hydroxy-2,5-dimethyl-3-isoxazolidinone allows for extrapolation of key properties. For instance, the presence of electron-donating groups like methoxy or hydroxy substituents influences the ring’s electronic environment, potentially altering reactivity and stability .
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for 5-methoxy-3-isoxazolidinone are absent in the provided sources, computational descriptors from PubChem entries for related compounds suggest methodologies for prediction. For example, the SMILES string CC1=NOC2=C1C=C(C=C2)OC and InChIKey CXVWRMVSDDIOCG-UHFFFAOYSA-N for 5-methoxy-3-methylbenzo[d]isoxazole illustrate the utility of cheminformatics tools in modeling analogous structures.
Synthetic Methodologies
Mechanochemical Approaches to Isoxazole Derivatives
Recent advances in solvent-free synthesis, such as the ball-milling technique described for 3,5-isoxazoles , offer a potential blueprint for 5-methoxy-3-isoxazolidinone. The 1,3-dipolar cycloaddition between terminal alkynes and hydroxyimidoyl chlorides catalyzed by Cu/Al₂O₃ could be adapted to construct the isoxazolidinone ring. Key advantages include:
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Atom economy: Minimal byproduct formation due to precise stoichiometric control.
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Scalability: Demonstrated reproducibility at the 1.0-gram scale .
Hypothetical Reaction Pathway
A proposed route involves the cyclization of a methoxy-substituted β-hydroxyamide precursor under mechanochemical conditions (Figure 2). This hypothesis draws from the successful synthesis of 5-hydroxy-2,5-dimethyl-3-isoxazolidinone via β-enamino carbonyl intermediates .
Challenges in Traditional Solution-Phase Synthesis
Conventional methods for isoxazolidinones often require toxic solvents (e.g., DMF, THF) and prolonged reaction times . Comparative E-factor analysis between solvent-free and solution-based syntheses underscores the environmental benefits of mechanochemistry, with reductions in waste generation exceeding 60% for analogous reactions.
Physicochemical Properties
Thermal Stability and Phase Behavior
Data for 5-methoxy-3-isoxazolidinone remain unreported, but analogs such as 4,4-dimethylisoxazolidin-3-one exhibit melting points near 120–125°C . The methoxy group’s electron-donating effects may lower thermal stability relative to alkyl-substituted derivatives, though experimental validation is needed.
Solubility and Partition Coefficients
The compound’s solubility profile is hypothesized to align with polar aprotic solvents (e.g., DMSO, acetone) based on the hydrophilicity of the ketone and methoxy groups. Calculated logP values using PubChem’s XLogP3 algorithm for structurally related compounds suggest moderate lipophilicity (logP ≈ 1.2–1.8), favoring membrane permeability in biological systems.
Pharmacological and Industrial Applications
Role in Antibiotic Development
Isoxazolidinones are recurrent motifs in FDA-approved antibiotics (e.g., linezolid). The methoxy substituent’s steric and electronic effects could enhance binding affinity to bacterial ribosomes, as seen in β-lactam analogs .
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